Trimethidinium

説明

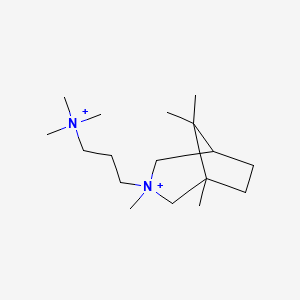

Structure

2D Structure

3D Structure

特性

CAS番号 |

2624-50-2 |

|---|---|

分子式 |

C17H36N2+2 |

分子量 |

268.5 g/mol |

IUPAC名 |

trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |

InChI |

InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2 |

InChIキー |

GPUGLFZXYGTLBI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |

正規SMILES |

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |

他のCAS番号 |

2624-50-2 |

関連するCAS |

58594-48-2 (di-I salt) |

同義語 |

camphonium trimethidinium trimethidinium diiodide |

製品の起源 |

United States |

Historical Context of Trimethidinium Within Autonomic Pharmacology Research

Early Pharmacological Investigations of Quaternary Ammonium (B1175870) Compounds

The investigation into quaternary ammonium compounds predates the specific development of Trimethidinium and was foundational to the discovery of ganglionic blockade. These compounds, characterized by a positively charged nitrogen atom bonded to four organic groups, were initially explored for their diverse biological activities. Early research in the late 19th and early 20th centuries revealed that simple quaternary ammonium ions could mimic some of the effects of acetylcholine (B1216132), a key neurotransmitter in the autonomic nervous system.

A pivotal moment in this field was the discovery that tetraethylammonium (B1195904) (TEA), a simple quaternary ammonium compound, could block nerve impulse transmission through autonomic ganglia. This finding opened the door to the systematic investigation of other, more complex quaternary ammonium compounds with the potential for greater potency and duration of action. These early studies were instrumental in establishing the concept of specific receptors in the autonomic ganglia that could be targeted to modulate autonomic outflow.

Emergence and Classification of Ganglionic Blocking Agents

The discovery of the ganglion-blocking properties of tetraethylammonium spurred the development of a new class of drugs: ganglionic blocking agents. These agents act by inhibiting the transmission of nerve impulses between preganglionic and postganglionic neurons in the autonomic ganglia. wikipedia.org This blockade is primarily achieved by antagonizing the nicotinic acetylcholine receptors located on the postsynaptic membrane of the ganglion. wikipedia.org

Ganglionic blockers were broadly classified into two main categories:

Depolarizing blockers: These agents, like nicotine (B1678760) at high doses, initially stimulate the nicotinic receptors before causing a persistent depolarization that leads to a blockade of nerve transmission.

Non-depolarizing (competitive) blockers: This group, which includes this compound, competitively antagonizes the binding of acetylcholine to nicotinic receptors, thereby preventing depolarization and impulse transmission. taylorandfrancis.com

The development of these agents was a landmark in medicine, as they represented the first effective class of drugs for the management of severe hypertension. wikipedia.org

Position of this compound in the Evolution of Autonomic Nervous System Modulators

This compound, a bisquaternary ammonium compound, emerged during a period of intense research and development in the field of ganglionic blockers. It was developed with the aim of producing a more potent and longer-acting agent compared to the early prototypes like tetraethylammonium. Its chemical structure was designed to have a high affinity for the nicotinic receptors in the autonomic ganglia.

As a non-depolarizing ganglionic blocker, this compound effectively reduced blood pressure by inhibiting the sympathetic nervous system's control over peripheral vascular resistance. By blocking both sympathetic and parasympathetic ganglia, it produced a generalized reduction in autonomic tone, which was the basis for its therapeutic effect in hypertension. Clinical studies in the late 1950s and early 1960s, such as a 1960 study on this compound methosulfate in an outpatient clinic group, confirmed its efficacy as an antihypertensive agent. nih.gov

Comparative Historical Studies with Pioneering Ganglionic Blockers

The development of this compound occurred in the context of a rapidly evolving landscape of ganglionic blocking agents. Direct comparative studies from that era are limited in modern databases, but the progression of drug development provides a clear indication of the efforts to improve upon the initial discoveries.

The pioneering ganglionic blocker, tetraethylammonium (TEA) , had a very short duration of action, which limited its clinical utility to primarily diagnostic and experimental purposes. The next major breakthrough was hexamethonium (B1218175) , a more potent and longer-acting agent that became a cornerstone of antihypertensive therapy in the early 1950s. britannica.com

This compound and other subsequent ganglionic blockers were developed to refine the properties of hexamethonium. The goal was to achieve a more favorable balance of potency, duration of action, and side effect profile. While detailed quantitative comparisons from head-to-head clinical trials of that era are scarce, the continued research and introduction of new agents like this compound underscore the clinical need for improved ganglionic blockers.

Table 1: Evolution of Early Ganglionic Blocking Agents

| Compound | Chemical Class | Key Historical Significance |

|---|---|---|

| Tetraethylammonium (TEA) | Monoquaternary Ammonium | First compound recognized to have ganglionic blocking action; short duration of action. |

| Hexamethonium | Bisquaternary Ammonium | First widely effective drug for the management of hypertension; longer-acting than TEA. britannica.com |

| This compound | Bisquaternary Ammonium | Developed as a potent, long-acting agent for hypertension. |

| Mecamylamine (B1216088) | Secondary Amine | Developed to improve oral absorption compared to quaternary ammonium compounds. |

The widespread, non-selective nature of ganglionic blockade, affecting both the sympathetic and parasympathetic nervous systems, inevitably led to a broad range of side effects. These included dry mouth, blurred vision, constipation, urinary retention, and postural hypotension. While this compound was an effective antihypertensive, the quest for more selective and better-tolerated drugs continued, eventually leading to the development of agents that targeted more specific components of the autonomic nervous system and ultimately superseded the use of ganglionic blockers for the chronic management of hypertension. cvpharmacology.com

Chemical Structure and Synthesis Approaches for Research

Structural Characterization as a Quaternary Ammonium (B1175870) Compound

Trimethidinium is a complex organic molecule classified as a dicationic quaternary ammonium compound. ontosight.ai Its structure is defined by the IUPAC name 1,3,8,8-Tetramethyl-3-(3-(trimethylammonio)propyl)-3-azoniabicyclo[3.2.1]octane. hodoodo.commedkoo.com The core of the molecule is a bicyclic ring system, specifically a 3-azoniabicyclo[3.2.1]octane scaffold. ontosight.ai

The compound is typically available as a salt, with counter-ions balancing the positive charges. Common forms include this compound methosulfate and this compound diiodide. ontosight.aihodoodo.com

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | 1,3,8,8-Tetramethyl-3-(3-(trimethylammonio)propyl)-3-azoniabicyclo(3.2.1)octane | hodoodo.com |

| Molecular Formula (Cation) | C₁₇H₃₆N₂²⁺ | dss.go.th |

| Molecular Weight (Cation) | 268.48 g/mol | dss.go.th |

| Common Forms | This compound methosulfate, this compound diiodide | ontosight.aihodoodo.com |

| InChI Key (methosulfate) | ZOSQTCOGKFRDET-UHFFFAOYSA-L | hodoodo.commedkoo.com |

| SMILES Code (methosulfate) | CN+(C)C.O=S(OC)([O-])=O.O=S(OC)([O-])=O | hodoodo.com |

Academic Synthetic Methodologies for this compound and Analogs

While detailed, step-by-step proprietary synthesis routes for this compound are not extensively published in academic literature, its synthesis is understood to be a multi-step process requiring custom synthesis with considerable technical challenges. ontosight.aihodoodo.commedkoo.com The general synthetic strategy can be inferred from established principles of organic chemistry and the synthesis of related complex molecules, particularly other quaternary ammonium compounds. dss.go.th The process logically involves the initial formation of key precursor molecules, including the core bicyclic structure, followed by their assembly. ontosight.ai

The generation of conjugates and derivatives of complex molecules like this compound relies on established organic synthesis techniques. These methods, which include both solution-phase and solid-phase synthesis, are chosen to produce compounds of high purity, which is critical for research applications. google.com The use of protecting groups is a common strategy in such syntheses to ensure that reactions occur at the desired locations on the molecule. warf.org

For a compound like this compound, derivatization could be explored in several ways. One approach is the modification of the counter-ions, as evidenced by the existence of both methosulfate and diiodide salts of this compound. ontosight.aihodoodo.com Another avenue for creating analogs involves altering the length or structure of the alkyl chain connecting the two quaternary nitrogens. Furthermore, synthetic efforts could focus on modifying the bicyclic scaffold itself. The synthesis of novel heterocyclic spiran quaternary ammonium salts, where two rings are linked by a common nitrogen atom to create a rigid structure, showcases an innovative approach to developing new derivatives with unique stereochemical possibilities. dss.go.th

The synthesis of this compound logically begins with the construction of its fundamental precursors. The central component is the 3-azoniabicyclo[3.2.1]octane scaffold. ontosight.ai The synthesis of this core structure is a significant area of research in its own right, particularly as it forms the basis for tropane (B1204802) alkaloids. rsc.org Methodologies for the enantioselective construction of this bicyclic system often rely on two main strategies: the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that already contains the necessary stereochemical information, or a desymmetrization process starting from an achiral precursor like tropinone. rsc.org

Once the methylated bicyclic amine precursor is formed, the subsequent step involves introducing the trimethylammonio-propyl side chain. ontosight.ai This is typically achieved through N-alkylation, a classic reaction in amine chemistry. This step would likely utilize a precursor such as a 3-halopropyl-trimethylammonium salt or a related reactive species. The reaction between the nucleophilic nitrogen of the bicyclic amine and the electrophilic carbon of the propyl chain would form the final carbon-nitrogen bond, assembling the complete dicationic structure of this compound.

Molecular and Cellular Mechanisms of Action of Trimethidinium

Interactions with Nicotinic Acetylcholine (B1216132) Receptors at Ganglia

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the autonomic ganglia. mhmedical.comwikipedia.org These receptors are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore. wikipedia.orgsigmaaldrich.com The specific combination of subunits determines the receptor's pharmacological properties. sigmaaldrich.comnih.gov In autonomic ganglia, the prevalent nAChR subtypes are composed of various combinations of α (α3, α4, α5, α7) and β (β2, β4) subunits, with the α3β4 combination being common. sigmaaldrich.comnih.gov The binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors causes the channel to open, allowing an influx of cations (Na+, K+, and Ca2+) which depolarizes the postsynaptic neuron and initiates an excitatory postsynaptic potential (EPSP). mhmedical.com

The specificity of a ligand for a particular receptor is determined by the physicochemical "fit" between the molecule and the binding site on the receptor protein. nih.gov For nAChRs, the agonist and competitive antagonist binding sites are located at the interface between subunits, primarily involving the α subunits. conicet.gov.arnih.gov The interaction of an α subunit with its adjacent non-α subunit partner (e.g., α/δ vs. α/γ interface in muscle-type receptors) creates distinct binding pockets with different affinities for various ligands. conicet.gov.arnih.gov

Studies on molluscan neurons, such as those from Helix aspersa, have been instrumental in elucidating the specificity of compounds like Trimethidinium. Research has shown that this compound's effects are mediated through a specific class of presynaptic receptors, distinct from the postsynaptic acetylcholine receptors that trigger the main excitatory response. researchgate.netresearchgate.net The structural specificity of these presynaptic receptors was demonstrated by comparing the actions of this compound with a range of structurally related compounds, highlighting that specific molecular features are required for its activity. researchgate.netresearchgate.net While detailed kinetic data (e.g., binding and dissociation rates) for this compound are not extensively documented in the provided context, its selective action points to a specific interaction with a subset of nAChRs, likely those involved in modulating neurotransmitter release at ganglionic synapses. The subunit composition of nAChRs can vary significantly between different types of ganglia (e.g., sympathetic versus parasympathetic), which may underlie pharmacological differences in their responses to antagonists. nih.gov

Table 1: Common Nicotinic Acetylcholine Receptor Subunits in Autonomic Ganglia

| Subunit Type | Examples | Role in Receptor Complex |

| Alpha (α) | α3, α4, α5, α7 | Forms the primary binding site for acetylcholine. sigmaaldrich.comnih.gov |

| Beta (β) | β2, β4 | Contributes to the binding site and modulates channel properties. sigmaaldrich.comnih.gov |

Competitive antagonism occurs when a molecule binds to the same site on a receptor as the endogenous agonist (in this case, acetylcholine) but fails to activate the receptor. conicet.gov.armdpi.com By occupying the binding site, the antagonist prevents the agonist from binding and eliciting its normal physiological response. conicet.gov.arnih.gov This mechanism is a hallmark of many ganglionic blocking drugs, which act by competing with ACh at neuronal nicotinic receptors. pharmacologyeducation.orgarchive.org

This compound functions as a competitive antagonist at ganglionic nAChRs. Studies have indicated that the effects of this compound cannot be attributed to an alteration in the desensitization process of the postsynaptic acetylcholine receptor, a mechanism where prolonged agonist exposure makes the receptor unresponsive. researchgate.netresearchgate.net Instead, its action is consistent with the blockade of a specific class of acetylcholine receptors, preventing the effects mediated by ACh. This competitive interaction at ganglionic sites underlies its function as a ganglion-blocking agent, interfering with neurotransmission through both the sympathetic and parasympathetic nervous systems. wikipedia.org

Modulation of Ion Channels and Membrane Potentials in Neurons

Neuronal excitability—the likelihood of a neuron firing an action potential—is governed by the flow of ions across its membrane through various ion channels, which collectively establish the membrane potential. numberanalytics.comyale.edu The modulation of these ion channels by neurotransmitters and drugs can profoundly alter neuronal activity and synaptic communication. nih.govfrontiersin.org

In some neuronal systems, the initial depolarization caused by acetylcholine can recruit other voltage-gated ion channels. For instance, in Aplysia bag cell neurons, the ACh-induced depolarization activates a persistent Ca2+ current, which significantly prolongs the neuron's response well beyond the initial cholinergic signal. queensu.ca By acting as an antagonist at the initial nAChR, a compound like this compound would prevent this downstream cascade of channel activation, thereby inhibiting the prolonged depolarization and the associated neuronal firing. queensu.ca

Synaptic transmission is the process by which signals are passed between neurons. This compound influences this process primarily at the presynaptic level in the ganglionic synapses studied. researchgate.netresearchgate.net Presynaptic nAChRs often function to modulate the release of neurotransmitters. By blocking these presynaptic autoreceptors, this compound can inhibit the feedback mechanisms that regulate acetylcholine release, thereby altering the strength and dynamics of synaptic transmission. nih.govresearchgate.net This modulation of presynaptic function is a key component of its mechanism of action in altering nerve impulse transmission at the ganglia.

The function of all ion channels and receptors is inherently sensitive to temperature, as thermal energy affects the kinetics of protein conformational changes and enzymatic reactions. frontiersin.orgelifesciences.org Consequently, the effects of neuroactive compounds can be temperature-dependent.

Studies on Helix pomatia neurons have explicitly investigated the influence of temperature on acetylcholine-induced currents, which are the target of this compound's modulatory effects. Cooling the preparation was found to have significant effects on the ACh-induced inward current. researchgate.net Specifically, a reduction in temperature markedly decreased the amplitude of the current and slowed the speed of its decay. researchgate.net These findings indicate that the neuronal response to acetylcholine is less pronounced and slower at colder temperatures. Interestingly, this sensitivity to cooling was determined not to be a result of changes in the apparent affinity of the receptor for acetylcholine or in the cooperativity of binding. researchgate.net This suggests that temperature primarily affects the gating kinetics of the ion channel itself—the rate at which it opens and closes—rather than the initial binding of the agonist. researchgate.netelifesciences.org Therefore, the antagonistic effects of this compound would be observed on a system that is itself highly sensitive to thermal conditions.

Table 2: Effect of Cooling on Acetylcholine-Induced Current in Helix pomatia Neurons

| Parameter | Observation upon Cooling | Implication |

| Amplitude of Current | Markedly decreased. researchgate.net | The neuron's response to acetylcholine is weaker at lower temperatures. |

| Speed of Decay | Decreased (i.e., decay was slower). researchgate.net | The ion channel closes more slowly after activation in colder conditions. |

| Receptor Affinity | No change in apparent receptor affinity or binding cooperativity. researchgate.net | Temperature affects the channel's operational speed, not its ability to bind acetylcholine. |

Mechanism of Sympathetic Tone Attenuation

This compound is classified as a ganglion-blocking agent. ncats.io Its primary mechanism of action involves the attenuation of sympathetic tone, which leads to effects such as a decrease in blood pressure. ncats.ionih.gov The sympathetic nervous system is crucial for regulating cardiovascular function, and its hyperactivity is a known factor in conditions like hypertension. nih.gov By interfering with the signaling pathways of this system, this compound effectively reduces its influence on target organs. The attenuation of sympathetic tone is achieved by blocking neurotransmission within the autonomic ganglia. ncats.ionih.gov Studies using agents that inhibit the renin-angiotensin system have shown that a reduction in sympathetic tone, both centrally and peripherally, is a key mechanism for lowering blood pressure. nih.gov Similarly, ganglionic blockers like trimethaphan (B611479) (which has a similar mechanism to this compound) are used experimentally to eliminate residual sympathetic activity, demonstrating the direct link between ganglionic blockade and sympathetic attenuation. nih.gov

Central and Peripheral Sites of Action

This compound is a quaternary ammonium (B1175870) compound, a chemical characteristic that largely confines its activity to the periphery. scispace.comcapes.gov.br Its structure limits its ability to penetrate the blood-brain barrier, meaning it does not have significant effects on the central nervous system. umich.edu Research has specifically chosen this compound as a tool to study peripheral cholinergic mechanisms because of its lack of central action, in contrast to other agents like mecamylamine (B1216088) which can cross into the brain. scispace.comscinews.uz Its effects are therefore concentrated on peripheral autonomic ganglia, which are critical relay points for the sympathetic and parasympathetic nervous systems outside of the central nervous system. nih.govgoogle.com The action of opioids on the peripheral endings of nociceptors is another example of a peripherally-focused mechanism of action. nih.gov

Interference with Neurotransmitter Release Processes

The process of neurotransmitter release at a synapse is a complex sequence of events initiated by the arrival of an action potential, leading to calcium influx and vesicle fusion with the presynaptic membrane. nih.govyoutube.com This fusion releases neurotransmitters, such as acetylcholine (ACh), into the synaptic cleft. wikipedia.org

This compound interferes with this process at cholinergic synapses within the ganglia. Research on the effects of various cholinergic agents has distinguished the mechanism of this compound from others. In studies observing excitatory postsynaptic potentials (EPSPs) following repetitive stimulation, agents were grouped into classes based on their effects. This compound was found to belong to a class of agents that selectively depress the later EPSPs in a train more than the earlier ones. This suggests that its primary interference is not with the initial release of neurotransmitter but rather with the sustained mobilization and release of acetylcholine during high-frequency stimulation. researchgate.net This is distinct from agents that block postsynaptic receptors uniformly or those that reduce the initial fractional release of the transmitter. researchgate.net The modulation of presynaptic calcium entry is a key mechanism for regulating how much neurotransmitter is released, and even small changes can have a profound impact on synaptic transmission. nih.gov

Differentiation from Other Cholinergic Modulators

The cholinergic system utilizes acetylcholine as its primary neurotransmitter, acting on two main types of receptors: muscarinic and nicotinic. biorxiv.org Cholinergic modulators can be agonists that mimic ACh, antagonists that block it, or agents that affect its lifecycle, such as release inhibitors or enzyme inhibitors. timeofcare.comtocris.com this compound's action as a nicotinic ganglionic blocker gives it a distinct profile compared to other classes of cholinergic modulators. scinews.uzresearchgate.net

Distinction from Muscarinic and Anticholinesterase Agents

This compound's mechanism is fundamentally different from that of muscarinic agents and anticholinesterases. Muscarinic agents act on muscarinic receptors, a different family of cholinergic receptors than the nicotinic receptors that this compound blocks. tocris.comdroracle.ai Therefore, their sites and modes of action are separate.

Anticholinesterase agents, also known as cholinesterase inhibitors, function by preventing the breakdown of acetylcholine by the enzyme acetylcholinesterase. ontosight.ainih.gov This leads to an increase in the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic transmission. timeofcare.comontosight.ai This action is the opposite of this compound, which blocks cholinergic transmission at the ganglia. Administering an anticholinesterase would potentiate the effects of ACh, while this compound antagonizes them at nicotinic sites. wfsahq.org

| Characteristic | This compound | Muscarinic Agents (Agonists) | Anticholinesterase Agents |

|---|---|---|---|

| Primary Target | Nicotinic Acetylcholine Receptors in Autonomic Ganglia | Muscarinic Acetylcholine Receptors | Acetylcholinesterase (Enzyme) |

| Mechanism of Action | Competitive antagonist; blocks ACh from binding. | Agonist; mimics the action of ACh at muscarinic sites. | Inhibits the enzyme that breaks down ACh. ontosight.ai |

| Effect on Acetylcholine | Blocks the effect of ACh at the receptor. | Mimics the effect of ACh at a different receptor type. | Increases the concentration and duration of ACh in the synapse. timeofcare.com |

| Overall Effect on Cholinergic Transmission | Inhibitory (at the ganglia) | Excitatory or Inhibitory (depending on receptor subtype and location) | Potentiating/Enhancing |

Comparative Analysis with Depolarizing Neuromuscular Blockers

Neuromuscular blockers are classified into two main groups: non-depolarizing and depolarizing. wikipedia.org this compound, being a competitive antagonist at ganglionic nicotinic receptors, shares mechanistic similarities with non-depolarizing neuromuscular blockers, which competitively antagonize ACh at the nicotinic receptors of the neuromuscular junction. openanesthesia.orgnih.gov

However, its action is distinctly different from depolarizing neuromuscular blockers, with succinylcholine (B1214915) being the primary clinical example. wfsahq.org Succinylcholine is composed of two linked acetylcholine molecules and acts as an agonist at the nicotinic receptors on the motor endplate. wfsahq.orgopenanesthesia.org It binds to the receptors and causes a persistent depolarization of the muscle fiber membrane. wikipedia.org This initial depolarization often results in transient muscle fasciculations. Following this, the membrane becomes resistant to further stimulation by ACh, leading to a state of flaccid paralysis known as a Phase I block. wfsahq.orgwikipedia.org In contrast, this compound is a competitive antagonist that prevents depolarization from occurring at the ganglia, without causing an initial stimulation. researchgate.net

| Characteristic | This compound | Depolarizing Neuromuscular Blockers (e.g., Succinylcholine) |

|---|---|---|

| Site of Action | Nicotinic receptors at autonomic ganglia. scinews.uz | Nicotinic receptors at the neuromuscular junction. wikipedia.org |

| Mechanism of Action | Competitive antagonist; prevents receptor activation. researchgate.net | Agonist; causes persistent depolarization of the endplate. openanesthesia.orgdroracle.ai |

| Initial Effect | Blockade of neurotransmission. | Stimulation (depolarization), causing muscle fasciculations. wikipedia.org |

| Subsequent Effect | Sustained blockade of sympathetic/parasympathetic signaling. | Flaccid paralysis due to receptor desensitization (Phase I Block). wfsahq.org |

| Interaction with Anticholinesterases | Effect is not reversed by anticholinesterases. | The block is augmented or prolonged by anticholinesterases. wfsahq.org |

Pharmacological Profile in Non Clinical Experimental Models

Effects on Cardiovascular System in Animal Models

Research in animal models has demonstrated that Trimethidinium exerts significant effects on the cardiovascular system, including the modulation of pulmonary vascular resistance, influence on cardiac output and myocardial function, and impact on reflex sympathetic activity.

The pulmonary vascular resistance (PVR) is influenced by a variety of factors, including lung volume and metabolic and endocrine elements. derangedphysiology.com At functional residual capacity (FRC), PVR is at its lowest. derangedphysiology.com It increases at both low and high lung volumes due to the compression of different-sized pulmonary vessels. derangedphysiology.com Hypoxic pulmonary vasoconstriction, a physiological response to alveolar hypoxia, also significantly increases PVR. derangedphysiology.com This process involves a rapid initial vasoconstriction followed by a more gradual increase in resistance. derangedphysiology.com Various substances can modulate PVR; for instance, catecholamines, thromboxane (B8750289) A2, and histamine (B1213489) generally increase PVR, while adenosine (B11128) tends to decrease it. derangedphysiology.com In experimental settings, such as isolated dog lung preparations, an increase in pulmonary blood flow leads to a decrease in PVR, which helps to maintain stable pulmonary arterial pressure. derangedphysiology.com This is achieved through the distension and recruitment of pulmonary capillaries. derangedphysiology.com

Studies in animal models, specifically in dogs, have shown that the administration of this compound, a ganglionic blocking agent, leads to a reduction in supine levels of cardiac output, stroke volume, and ventricular work. jci.org When the filling pressure was increased, a significant rise in output and work was noted, though these levels did not reach the baseline values observed before the ganglionic blockade. jci.org Restoring the heart rate to the control level did not result in a further increase in cardiac output or the minute work of the ventricles. jci.org

The observed decrease in cardiac output following ganglionic blockade with this compound is primarily attributed to a fall in stroke volume, as restoring the heart rate does not change the minute volume. jci.org These findings suggest that the reduction in cardiac function may be due to a decrease in sympathetic impulses to the myocardium rather than a direct depressant action of this compound on the heart muscle. jci.org Evidence from the literature does not suggest that ganglionic blocking drugs directly depress the myocardium. jci.org

Table 1: Hemodynamic Effects of this compound in a Canine Model

| Parameter | Effect of this compound Administration |

| Cardiac Output | Reduced |

| Stroke Volume | Reduced |

| Ventricular Work | Reduced |

Data sourced from experiments conducted on dogs. jci.org

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, and its activity can be modulated by various physiological and pharmacological interventions. In animal models of chronic post-ischemia pain (CPIP), which mimics Complex Regional Pain Syndrome-Type I (CRPS-I), there is evidence of altered sympathetic activity. nih.govpainphysicianjournal.com This model is created by inducing ischemia and reperfusion injury in a rat's hind paw. nih.gov

While direct studies on this compound's specific impact on reflex sympathetic activity in these models are not detailed in the provided search results, the compound's nature as a ganglionic blocker implies it would interrupt sympathetic outflow. In related contexts, studies have shown that in heart failure, there is a functional shift from increasing cardiac output to increasing systemic vascular resistance to raise blood pressure in response to the metaboreflex, a reflex originating in skeletal muscle. nih.gov This highlights the intricate interplay between reflex activity and cardiovascular hemodynamics. Furthermore, research on animal models of sympathetically maintained pain (SMP) suggests that vascular adrenergic hyper-responsiveness could be a factor in the adrenergic sensitivity of primary afferents. meduniwien.ac.at

Application as a Pharmacological Probe in Basic Science Research

This compound, a potent ganglionic blocking agent, has been instrumental as a pharmacological probe in non-clinical experimental models to elucidate the role of the autonomic nervous system in various physiological and pathophysiological processes. Its ability to inhibit neurotransmission in autonomic ganglia allows researchers to investigate the consequences of sympathetic and parasympathetic blockade, thereby clarifying the neural control of organ function.

One area of investigation has been the influence of the autonomic nervous system on metabolic processes. In studies involving thyroxin-treated rats, this compound was used to explore the mechanism behind thyroid hormone-induced changes in cardiac metabolism. Researchers observed that while thyroxin treatment led to a significant increase in cardiac phosphorylase a levels, subsequent administration of this compound did not reverse this effect. This finding suggested that the elevation of cardiac phosphorylase a by thyroid hormone was not mediated by reflex autonomic activity or central nervous system stimulation that would be susceptible to ganglionic blockade. umich.edu

| Experimental Group | Treatment | Key Finding | Citation |

|---|---|---|---|

| Thyroxin-treated rats | This compound bismethosulfate | Failed to reduce the thyroxin-induced increase in cardiac phosphorylase a levels. | umich.edu |

In the realm of cardiovascular physiology, this compound has been employed to dissect the autonomic control of cardiac function. In experiments with dogs, the administration of this compound methosulphate induced a state of ganglionic blockade, leading to a decrease in cardiac output in the supine position. jci.org Interestingly, a subsequent head-down tilt resulted in an increased cardiac output, a response that was more pronounced after ganglionic blockade than before. jci.org This suggests a significant role for autonomic reflexes in modulating cardiac output in response to postural changes. Furthermore, the stroke volume, which was largely unchanged with tilting before the drug, showed a marked increase with tilting after the administration of this compound. jci.org

| Experimental Condition | Parameter | Observation | Citation |

|---|---|---|---|

| After this compound Administration | Cardiac Output (Supine) | Decreased | jci.org |

| Cardiac Output (Head-down tilt) | Increased (response greater than pre-blockade) | jci.org | |

| After this compound Administration | Stroke Volume (Head-down tilt) | Increased | jci.org |

| Experimental Condition | Observation | Conclusion | Citation |

|---|---|---|---|

| Ganglionic blockade with this compound followed by isoprenaline administration | Increased the dose-dependent elevation of plasma renin concentration induced by isoprenaline. | The sympathetic nervous system has an α-adrenoceptor-mediated inhibitory effect on renin release. | nih.gov |

In the field of neuropharmacology, this compound has been a valuable tool for dissociating the central and peripheral effects of other drugs. For instance, in studies on the effects of nicotine (B1678760), this compound methosulfate was used to block the cardiovascular changes typically induced by nicotine. umich.edu Despite this peripheral blockade, the electroencephalographic (EEG) activation caused by nicotine persisted, providing clear evidence for a direct central nervous system-mediated arousal effect of nicotine, independent of its peripheral autonomic actions. umich.edu Similarly, in investigations into the regulation of vasopressin release, this compound injection was shown to significantly inhibit this release in response to hypertonic saline, highlighting the role of the autonomic nervous system in this process. researchgate.net

Structure Activity Relationships Sar of Trimethidinium and Analogs

General Principles of SAR for Quaternary Ammonium (B1175870) Ganglionic Blockers

Quaternary ammonium compounds were among the first synthetic substances to be systematically investigated to establish a clear link between chemical structure and biological activity. For bis-quaternary ammonium salts, a key determinant of their pharmacological profile—whether they act predominantly at autonomic ganglia or the neuromuscular junction—is the distance separating the two positively charged nitrogen atoms.

A critical principle that emerged from early studies is that a shorter distance between the two quaternary ammonium heads favors ganglionic blockade, whereas a longer interonium distance leads to greater potency at the neuromuscular junction. This distinction is famously illustrated by the polymethylene bistrimethylammonium series of compounds. Within this series, hexamethonium (B1218175), with its six-carbon methylene (B1212753) chain, is a potent ganglionic blocker. In contrast, decamethonium (B1670452), with a ten-carbon chain, exhibits powerful neuromuscular blocking properties. This sharp differentiation in activity based on the length of the connecting chain highlighted the distinct structural requirements of nicotinic acetylcholine (B1216132) receptors at autonomic ganglia versus those at the neuromuscular junction.

The optimal inter-nitrogen distance for ganglionic blockade is approximately 6.3 Å, as seen in hexamethonium. This spacing is thought to allow the molecule to effectively interact with and block the ion channel of the neuronal nicotinic acetylcholine receptor found in autonomic ganglia.

Correlation between Trimethidinium's Structure and Ganglionic Blocking Potency

This compound is a bis-quaternary ammonium compound with a more complex and rigid structure compared to the simple polymethylene chain of hexamethonium. Its chemical name is trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium. The structure features a bulky and rigid camphor-derived bicyclo[3.2.1]octane ring system into which one of the quaternary nitrogens is incorporated. The second quaternary nitrogen is part of a trimethylammonium group, connected to the first by a three-carbon (propyl) chain.

The potent ganglionic blocking activity of this compound can be attributed to several structural features:

Bis-Quaternary Nature : The presence of two positively charged nitrogen centers is a hallmark of this class of potent ganglionic blockers.

Inter-Onium Distance : The propyl chain connecting the two quaternary nitrogens provides a relatively short and defined distance between the positive charges. This short linker length is consistent with the general SAR principle that favors ganglionic over neuromuscular activity.

Rigid Camphor (B46023) Scaffold : The bulky and rigid camphor-derived portion of the molecule likely influences its binding affinity and selectivity for the ganglionic nicotinic receptor. This rigid structure may orient the quaternary heads in a conformation that is highly favorable for blocking the receptor's ion channel. The steric bulk of the camphor moiety itself may also contribute to the occlusive effect at the receptor site.

While precise quantitative data for a series of this compound analogs is not extensively available in the public domain, the known potent ganglionic blocking activity of the parent compound strongly supports the correlation between its unique structural arrangement and its pharmacological effect.

Influence of Structural Modifications on Selectivity and Activity Profiles

Based on the general principles of SAR for bis-onium salts, several predictions can be made about how structural modifications to this compound would likely affect its activity profile:

Alteration of the Inter-Nitrogen Chain Length : Increasing the length of the propyl chain connecting the two quaternary nitrogens would be expected to decrease ganglionic blocking potency and potentially introduce neuromuscular blocking activity. Shortening the chain might modulate potency, but significant deviations from the optimal spacing would likely reduce activity.

Modification of the N-Alkyl Groups : The size and nature of the alkyl groups on the quaternary nitrogens are important for activity. In the polymethylene bis-trimethylammonium series, the trimethylammonium groups were found to be optimal. Replacing the methyl groups on this compound's quaternary nitrogens with larger alkyl groups, such as ethyl groups, could alter the potency and selectivity of the compound. Generally, increasing the bulk of these substituents tends to decrease ganglionic blocking activity.

These hypothetical modifications underscore the specific structural requirements for potent ganglionic blockade and highlight how this compound's unique architecture contributes to its activity.

Comparative SAR with Related Bis-Onium Salts

A comparative analysis of this compound with other bis-onium salts further illuminates the principles of structure-activity relationships. The most informative comparisons are with the linear polymethylene bis-trimethylammonium compounds, hexamethonium and decamethonium.

| Compound | Structure of Connecting Chain | Inter-Nitrogen Distance (Approx.) | Primary Pharmacological Activity |

|---|---|---|---|

| Hexamethonium | -(CH2)6- | 6.3 Å | Ganglionic Blockade |

| Decamethonium | -(CH2)10- | 9.5 Å | Neuromuscular Blockade |

| This compound | Propyl chain with one N in a rigid camphor-derived ring | Short (estimated) | Ganglionic Blockade |

As the table illustrates, hexamethonium's six-carbon chain provides an optimal distance for ganglionic blockade. Lengthening the chain to ten carbons in decamethonium shifts the activity to the neuromuscular junction. This compound, despite its more complex structure, maintains potent ganglionic blocking activity due to its short inter-nitrogen linker. The key difference lies in the nature of the "head" groups. While hexamethonium has two identical trimethylammonium heads, this compound has one trimethylammonium head and one quaternary nitrogen integrated into a bulky, rigid camphor-derived ring system. This structural complexity in this compound likely contributes to a more specific and potent interaction with the ganglionic nicotinic receptor compared to simpler, more flexible molecules.

Based on the comprehensive search conducted, there is a significant lack of direct scientific literature detailing the application of intracellular microelectrode recording , voltage clamp analysis of ion currents , in vivo hemodynamic parameter monitoring , experimental preparation techniques (e.g., perfusion models) , or spectrophotometric methods for biochemical analysis specifically in relation to the chemical compound This compound .

While the search results provided general information and methodologies for these techniques, and mentioned related compounds like Trimethoprim in certain contexts (e.g., electrophysiology studies on ion channels nih.gov), no specific research findings or data tables were found that directly investigate this compound using the outlined experimental approaches.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables focused solely on this compound for the specified analytical methodologies due to the apparent absence of such studies in the available literature.

Analytical Methodologies and Experimental Research Approaches

Radio-labeling and Binding Assay Development for Receptor Characterization

The characterization of how a compound like Trimethidinium interacts with specific receptors typically involves sophisticated experimental approaches, primarily utilizing radioligand binding assays. These assays are foundational in pharmacology and drug discovery for determining a compound's affinity, selectivity, and density at target receptors vanderbilt.edueurofinsdiscovery.comcreative-bioarray.com.

Radio-labeling Methodologies: To facilitate receptor binding studies, a compound of interest, or a close analog, is often labeled with a radioactive isotope. For small molecules like this compound, common radio-labeling isotopes include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) researchgate.netnih.gov. These isotopes are incorporated into the molecule during synthesis, creating a radioligand that retains the chemical and biological properties of the parent compound. The choice of isotope depends on factors such as the desired specific activity, half-life, and the availability of suitable synthetic routes. For instance, tritium labeling often involves the reduction of a precursor with sodium borotritide or methylation with tritiated methyl iodide researchgate.net. The goal is to produce a radiolabeled molecule with high specific activity, meaning a large amount of radioactivity per unit mass, which enhances the sensitivity of the assay chemrxiv.org.

Binding Assay Development: Once a suitable radioligand is synthesized, binding assays are developed to quantify its interaction with target receptors. This process typically involves:

Preparation of Receptor Source: This can involve using cell membranes from cells known to express the target receptor or using tissue homogenates chemrxiv.orgcore.ac.uk. For this compound, if its receptor targets were identified, preparations expressing these specific receptors would be utilized.

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled compounds (including this compound itself or potential competitors) chemrxiv.orgcore.ac.uk. This is known as a competition binding assay.

Separation and Detection: After incubation, the bound radioligand is separated from the free radioligand, typically by filtration or centrifugation chemrxiv.orgcore.ac.uk. The radioactivity in the bound fraction is then measured using a scintillation counter or similar detection equipment chemrxiv.orgcore.ac.uk.

Data Analysis and Interpretation: The data generated from these assays allow for the determination of key pharmacological parameters:

Affinity (K_d): The concentration of the radioligand at which half of the receptor binding sites are occupied at equilibrium vanderbilt.edu.

Receptor Density (B_max): The maximum number of binding sites available in the preparation mdpi.com.

Inhibition Constant (K_i) or IC50: Derived from competition assays, these values indicate the potency of an unlabeled compound (like this compound) in displacing the radioligand from the receptor mdpi.com. A lower K_i or IC50 value signifies higher affinity and potency.

Kinetics (K_on, K_off): These parameters describe the rates of association and dissociation of the ligand to the receptor, providing insights into the dynamic nature of the interaction mdpi.com.

Quaternary ammonium (B1175870) compounds, such as this compound, are known to interact with various biological targets, including nicotinic acetylcholine (B1216132) receptors and ion channels core.ac.ukresearchgate.net. Therefore, radio-labeling and binding assays would be instrumental in precisely defining its interaction profile with specific receptors, elucidating its mechanism of action, and guiding further drug development efforts. For instance, studies on other quaternary ammonium compounds have utilized radioligand binding to characterize their interactions with muscarinic receptors nih.govnih.gov.

Compound List:

this compound

Future Directions and Theoretical Implications in Chemical Biology Research

Advanced Elucidation of Ligand-Receptor Interaction Mechanisms

Trimethidinium exerts its effects by acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at the autonomic ganglia. wikipedia.org This fundamental interaction, which inhibits neurotransmission between pre- and postganglionic neurons, is a key area for further, more detailed investigation. wikipedia.org Modern pharmacological techniques can move beyond the classical understanding of competitive antagonism to explore the precise molecular dynamics of this interaction.

Advanced electrophysiological techniques, such as two-microelectrode voltage-clamp systems, can precisely measure the effects of ganglionic blockers on synaptic currents. nih.gov Studies on related compounds like trimetaphan have distinguished between receptor-blocking and channel-blocking actions, revealing nuances in how these drugs inhibit nAChRs. nih.gov For example, trimetaphan has been shown to reduce the amplitude of synaptic currents, with a more pronounced effect on the slow component of the excitatory postsynaptic current (e.s.c.), suggesting a degree of selectivity in its action. nih.gov Future research could apply similar high-resolution methods to this compound to dissect its specific effects on ion channel kinetics and receptor conformational states. Understanding these subtleties is crucial for developing a complete picture of its mechanism. nih.govtrc-p.nl

Table 1: Research Questions for Elucidating this compound-nAChR Interaction

| Research Question | Potential Technique | Expected Insight |

|---|---|---|

| Does this compound act primarily as a competitive antagonist or an open-channel blocker? | Single-channel patch clamp | Detailed kinetics of channel blockade, including association and dissociation rates. |

| Which specific nAChR subunits does this compound show selectivity for? | Radioligand binding assays with subunit-specific cell lines | Identification of binding affinities for various ganglionic nAChR subtypes. |

| What are the precise conformational changes induced in the nAChR upon this compound binding? | Cryo-electron microscopy (Cryo-EM) | High-resolution structural view of the ligand-receptor complex. |

Development of Novel Research Tools Based on this compound's Scaffold

The chemical structure of this compound serves as a potential scaffold for the rational design of new chemical probes to investigate the function of nicotinic receptors. The development of such tools is a critical area of chemical biology, enabling the precise study of protein-protein interactions and receptor function in living systems. nih.gov By modifying the this compound core, researchers could create derivatives with tailored properties, such as improved selectivity for specific nAChR subtypes or the inclusion of fluorescent tags for imaging applications.

The goal would be to create molecular tools that can dissect the roles of different ganglionic nAChR subtypes in various physiological processes, a task that has been difficult with broadly acting agents. For instance, a this compound-derived probe with high selectivity for a specific ganglionic receptor could be used to map the distribution of that receptor subtype within the autonomic nervous system. Furthermore, the development of reversible or photo-activatable versions of these probes could offer temporal control over receptor blockade, providing a powerful method for studying dynamic neural circuits. nih.gov The design of such novel probes represents a promising avenue for leveraging historical pharmacological knowledge to create next-generation research tools. nih.gov

Application in the Study of Complex Biological Systems

Ganglionic blockers like this compound have historically been instrumental in elucidating the role of the autonomic nervous system in regulating organ function. nih.gov By non-selectively blocking both sympathetic and parasympathetic outputs, these compounds revealed the concept of "predominant tone"—the branch of the autonomic nervous system that exerts primary control over a specific organ at rest. wikipedia.orgneu.edu.tr

The application of this compound or newly developed selective derivatives in modern experimental models could provide new insights into the integrated regulation of complex systems, such as the cardiovascular or gastrointestinal systems. For example, using a selective ganglionic probe in animal models could help clarify the precise contribution of autonomic signaling to the pathophysiology of diseases like autoimmune autonomic ganglionopathy (AAG) or postural tachycardia syndrome (POTS). nih.gov These conditions involve dysfunction of the autonomic ganglia, and tools derived from this compound could help unravel the underlying mechanisms. nih.gov

Table 2: Effects of Ganglionic Blockade on Organ Systems and Revelation of Predominant Tone

| Organ System | Predominant Autonomic Tone | Effect of Ganglionic Blockade |

|---|---|---|

| Arterioles | Sympathetic | Vasodilation and hypotension. neu.edu.tr |

| Veins | Sympathetic | Dilation, blood pooling, and decreased cardiac output. neu.edu.tr |

| Heart | Parasympathetic | Tachycardia (increased heart rate). neu.edu.tr |

| Iris | Parasympathetic | Mydriasis (pupil dilation). neu.edu.tr |

| Gastrointestinal Tract | Parasympathetic | Reduced motility, potential for constipation. youtube.com |

Computational Modeling and Predictive Pharmacology for Related Compounds

The fields of computational modeling and predictive pharmacology offer powerful tools to explore the chemical space around the this compound scaffold. universiteitleiden.nl These in silico methods can be used to design and screen virtual libraries of this compound analogs, predicting their binding affinity and selectivity for different nAChR subtypes before undertaking costly and time-consuming chemical synthesis.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key chemical features of the this compound structure that are essential for its antagonist activity. jchemlett.com Molecular docking and molecular dynamics simulations can then be used to model the interaction between potential derivatives and a three-dimensional model of the nAChR binding pocket. rsc.org This approach can provide detailed insights into the specific atomic interactions—such as hydrogen bonds or hydrophobic contacts—that govern binding, guiding the design of new compounds with enhanced properties. Predictive pharmacology aims to use such models to forecast the human drug response based on preclinical data, accelerating the development of more precise therapeutic agents or research tools. universiteitleiden.nl

Revisiting Historical Pharmacological Findings with Modern Techniques

Many of the initial pharmacological characterizations of this compound and other early ganglionic blockers were conducted using techniques that offered limited molecular resolution. Revisiting these historical compounds with the advanced analytical and biological tools available today presents a significant opportunity to gain new and more profound insights into their mechanisms of action.

For instance, the original studies on ganglionic blockers successfully demonstrated their effects on blood pressure and heart rate but could only infer the underlying receptor-level events. Modern techniques can now directly visualize and quantify these events. The application of cryo-electron microscopy could solve the high-resolution structure of this compound bound to its target nAChR, revealing the precise architecture of the binding site. nih.gov Similarly, advanced electrophysiological methods can provide a much clearer picture of how these molecules affect ion channel function, distinguishing between different modes of inhibition. nih.gov This re-evaluation is not merely an academic exercise; it can uncover novel aspects of receptor pharmacology and provide a more robust foundation for the design of future drugs targeting nicotinic receptors.

Q & A

Q. What frameworks ensure robust statistical analysis of this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Outlier Handling : Apply Grubbs’ test or ROUT method (Q=1%).

Report 95% confidence intervals and avoid dichotomous interpretations (e.g., "significant/non-significant") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。